6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with 2-phenylethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired triazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit diverse pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar fused ring system and are studied for their potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications.
Properties
IUPAC Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-12(15)13(20)19-14(16-9)17-11(18-19)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCBDRMVXPZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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